molecular formula C18H19N3O3 B11161603 1-(3-methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11161603
M. Wt: 325.4 g/mol
InChI Key: ZQADHSXLLDFTRS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a methoxyphenyl group, a pyridinylmethyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as methylamine, under appropriate conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the pyridinylmethyl group can be replaced by other substituents using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide: This compound has a similar structure but with the pyridinylmethyl group attached at a different position on the pyridine ring.

    1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: This compound also has a similar structure but with the pyridinylmethyl group attached at the 4-position of the pyridine ring.

    1-(3-Methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide: This compound differs in the position of the carboxamide group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-24-16-7-4-6-15(10-16)21-12-13(9-17(21)22)18(23)20-11-14-5-2-3-8-19-14/h2-8,10,13H,9,11-12H2,1H3,(H,20,23)

InChI Key

ZQADHSXLLDFTRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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